molecular formula C13H17NO4 B599738 3-(((Benzyloxy)carbonyl)amino)pentanoic acid CAS No. 159391-49-8

3-(((Benzyloxy)carbonyl)amino)pentanoic acid

Cat. No. B599738
CAS RN: 159391-49-8
M. Wt: 251.282
InChI Key: FVBDPMBKPSHZGD-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)amino)pentanoic acid (3-BCAP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a derivative of alanine and is commonly referred to as 3-BCAP. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 130°C. 3-BCAP has been used in biochemical and physiological studies to investigate its effects on various cellular and physiological processes.

Scientific Research Applications

Synthesis of Amides

3-(CBZ-AMINO)-PENTANOIC ACID, also known as 3-(((Benzyloxy)carbonyl)amino)pentanoic acid or 3-Cbz-aMinopentanoic acid, is used in the synthesis of amides. The compound is used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Amino Group Protection

The compound is used as an amino protecting group in organic synthesis. The Cbz (Z) protection, which stands for Benzyloxycarbonyl, is an amino protecting group that has been discovered for a long time. The advantages of Cbz are: the preparation of reagents and the introduction of protective groups are relatively easy; its protected amino acids and peptides are easy to crystallize and are relatively stable; its protected amino acids are not easily racemized during activation; it can be selectively desorbed by a variety of mild methods .

Peptide Synthesis

3-(CBZ-AMINO)-PENTANOIC ACID is used in peptide synthesis. Alkoxy-type protecting groups can be used to protect amino acids and reduce the degree of racemization in peptide synthesis .

Drug Development

The compound is used in the development of drugs. Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .

Preparation of Biologically Active Compounds

The compound is used in the preparation of biologically active compounds. Amide structures have been frequently found in many natural products and biologically active compounds .

Research in Organic Synthesis

The compound is used in research in organic synthesis. The direct synthesis of amides from Alloc-carbamate, Boc-carbamate, or Cbz-carbamate has not been extensively studied. Only one method has been reported and involves coupling reaction of arylboroxines and carbamates .

properties

IUPAC Name

3-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDPMBKPSHZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Benzyloxy)carbonyl)amino)pentanoic acid

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